molecular formula C17H25NO10 B12767977 Pentaacetyl-N-methyl-alpha-L-glucosamine CAS No. 7460-96-0

Pentaacetyl-N-methyl-alpha-L-glucosamine

Cat. No.: B12767977
CAS No.: 7460-96-0
M. Wt: 403.4 g/mol
InChI Key: UNJOGVVOSNJNEB-QUSNUVHPSA-N
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Description

UNII-1CU3L244Z4, also known as Pentaacetyl-N-methyl-.alpha.-L-glucosamine, is a chemical compound with the molecular formula C17H25NO10. It is a derivative of glucosamine, a naturally occurring amino sugar that is a prominent component of glycosaminoglycans in the body. This compound is characterized by the presence of five acetyl groups and a methyl group attached to the glucosamine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentaacetyl-N-methyl-.alpha.-L-glucosamine typically involves the acetylation of N-methyl-.alpha.-L-glucosamine. The process includes the following steps:

    Starting Material: N-methyl-.alpha.-L-glucosamine.

    Acetylation: The starting material is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Pentaacetyl-N-methyl-.alpha.-L-glucosamine.

Industrial Production Methods: In an industrial setting, the production of Pentaacetyl-N-methyl-.alpha.-L-glucosamine may involve large-scale acetylation processes using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentaacetyl-N-methyl-.alpha.-L-glucosamine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield N-methyl-.alpha.-L-glucosamine.

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: N-methyl-.alpha.-L-glucosamine.

    Oxidation: Oxidized derivatives of Pentaacetyl-N-methyl-.alpha.-L-glucosamine.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Pentaacetyl-N-methyl-.alpha.-L-glucosamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosaminoglycans.

    Biology: Studied for its role in cellular processes involving glycosylation.

    Medicine: Investigated for its potential therapeutic effects in conditions related to glucosamine metabolism.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pentaacetyl-N-methyl-.alpha.-L-glucosamine involves its interaction with enzymes and receptors involved in glycosylation processes. The acetyl groups and the methyl group play a crucial role in modulating the compound’s activity and its interaction with molecular targets. The pathways involved include the modification of glycosaminoglycans and the regulation of cellular signaling processes.

Comparison with Similar Compounds

    N-methyl-.alpha.-L-glucosamine: The non-acetylated form of the compound.

    Pentaacetyl-.alpha.-L-glucosamine: Similar structure but without the methyl group.

    N-acetylglucosamine: A related compound with a single acetyl group.

Uniqueness: Pentaacetyl-N-methyl-.alpha.-L-glucosamine is unique due to the presence of five acetyl groups and a methyl group, which confer distinct chemical properties and biological activities compared to its analogs. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

7460-96-0

Molecular Formula

C17H25NO10

Molecular Weight

403.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6S)-5-[acetyl(methyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C17H25NO10/c1-8(19)18(6)14-16(26-11(4)22)15(25-10(3)21)13(7-24-9(2)20)28-17(14)27-12(5)23/h13-17H,7H2,1-6H3/t13-,14-,15-,16-,17+/m0/s1

InChI Key

UNJOGVVOSNJNEB-QUSNUVHPSA-N

Isomeric SMILES

CC(=O)N(C)[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N(C)C1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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